molecular formula C7H11N3 B12978629 4-(2-Aminoethyl)pyridin-3-amine

4-(2-Aminoethyl)pyridin-3-amine

Cat. No.: B12978629
M. Wt: 137.18 g/mol
InChI Key: WJSJWKRVAFNQIP-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with ethylenediamine. One common method is the nucleophilic substitution reaction where 3-chloropyridine reacts with ethylenediamine under reflux conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2-Aminoethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Acts as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyridin-3-amine involves its interaction with various molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, making it a valuable compound in drug design and enzyme studies .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group attached to the 3-position of the pyridine ring.

    4-(2-Aminoethyl)pyridine: Similar structure but without the additional amino group on the ethyl chain.

Uniqueness

4-(2-Aminoethyl)pyridin-3-amine is unique due to its dual functional groups (amino and pyridine), which provide versatility in chemical reactions and interactions with biological targets. This makes it more reactive and useful in various applications compared to its similar counterparts .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-(2-aminoethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c8-3-1-6-2-4-10-5-7(6)9/h2,4-5H,1,3,8-9H2

InChI Key

WJSJWKRVAFNQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCN)N

Origin of Product

United States

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